Ethanamine, N-ethyl-, eicosyl sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

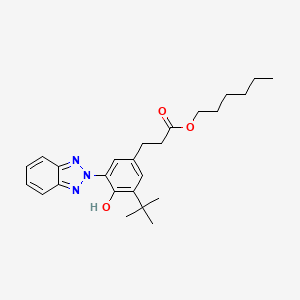

Ethanamin, N-Ethyl-, Eicosylsulfat ist eine organische Verbindung, die zur Klasse der Amine und Sulfate gehört. Sie ist durch das Vorhandensein einer Ethanamin-Gruppe, einer N-Ethyl-Substitution und einer Eicosylsulfat-Gruppe gekennzeichnet.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethanamin, N-Ethyl-, Eicosylsulfat beinhaltet typischerweise die Reaktion von Ethanamin mit Ethyliodid zur Bildung von N-Ethyl-Ethanamin. Dieses Zwischenprodukt wird dann unter kontrollierten Bedingungen mit Eicosylsulfat umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und können die Anwesenheit von Katalysatoren erfordern, um die Reaktion zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von Ethanamin, N-Ethyl-, Eicosylsulfat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Kontrolle von Reaktionsparametern wie Temperatur, Druck und Konzentration der Reaktanten. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen gewährleistet eine hohe Effizienz und Konsistenz im Produktionsprozess.

Chemische Reaktionsanalyse

Arten von Reaktionen

Ethanamin, N-Ethyl-, Eicosylsulfat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfatgruppe in Sulfid umwandeln.

Substitution: Die Ethanamin-Gruppe kann Substitutionsreaktionen mit anderen Nukleophilen eingehen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Halogenide. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen, einschließlich spezifischer Temperaturen und pH-Werte, durchgeführt, um sicherzustellen, dass die gewünschten Produkte gebildet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen Oxide ergeben, während Substitutionsreaktionen verschiedene substituierte Amine produzieren können.

Wissenschaftliche Forschungsanwendungen

Ethanamin, N-Ethyl-, Eicosylsulfat hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Reagenz in der organischen Synthese und als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antifungaler Eigenschaften.

Medizin: Die Forschung läuft, um ihre potenziellen therapeutischen Anwendungen zu untersuchen, beispielsweise in Medikamententransportsystemen.

Industrie: Es wird bei der Herstellung von Tensiden, Waschmitteln und anderen Industriechemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Ethanamin, N-Ethyl-, Eicosylsulfat beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann an spezifischen Stellen an diese Zielstrukturen binden, was zu Veränderungen in ihrer Aktivität und Funktion führt. Die beteiligten Wege können Signaltransduktion, Stoffwechselprozesse und zelluläre Reaktionen umfassen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethanamine, N-ethyl-, eicosyl sulfate typically involves the reaction of ethanamine with ethyl iodide to form N-ethyl ethanamine. This intermediate is then reacted with eicosyl sulfate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanamine, N-ethyl-, eicosyl sulfate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the sulfate group to sulfide.

Substitution: The ethanamine group can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted amines.

Wissenschaftliche Forschungsanwendungen

Ethanamine, N-ethyl-, eicosyl sulfate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethanamine, N-ethyl-, eicosyl sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die Ethanamin, N-Ethyl-, Eicosylsulfat ähneln, gehören:

- Ethanamin, N-Methyl-, Eicosylsulfat

- Ethanamin, N-Propyl-, Eicosylsulfat

- Ethanamin, N-Butyl-, Eicosylsulfat

Einzigartigkeit

Ethanamin, N-Ethyl-, Eicosylsulfat ist einzigartig aufgrund seines spezifischen Substitutionsmusters und des Vorhandenseins der Eicosylsulfatgruppe.

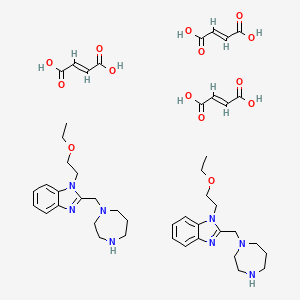

Eigenschaften

CAS-Nummer |

94110-16-4 |

|---|---|

Molekularformel |

C24H53NO4S |

Molekulargewicht |

451.7 g/mol |

IUPAC-Name |

N-ethylethanamine;icosyl hydrogen sulfate |

InChI |

InChI=1S/C20H42O4S.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;1-3-5-4-2/h2-20H2,1H3,(H,21,22,23);5H,3-4H2,1-2H3 |

InChI-Schlüssel |

LFAYCFLTCVPAPL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)O.CCNCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.